molecular formula C13H10FIO B8564738 4-(Benzyloxy)-2-fluoro-1-iodobenzene

4-(Benzyloxy)-2-fluoro-1-iodobenzene

Cat. No.: B8564738
M. Wt: 328.12 g/mol
InChI Key: NMBVLOGDZSEHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-2-fluoro-1-iodobenzene is a useful research compound. Its molecular formula is C13H10FIO and its molecular weight is 328.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10FIO

Molecular Weight

328.12 g/mol

IUPAC Name

2-fluoro-1-iodo-4-phenylmethoxybenzene

InChI

InChI=1S/C13H10FIO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

NMBVLOGDZSEHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of 4-(benzyloxy)-1-bromo-2-fluorobenzene (187 g, 665 mmol) described in Production Example 1-2-4 and 1,4-dioxane (300 mL) were added copper iodide (I) (12.6 g, 66.1 mmol), sodium iodide (200 g, 1.33 mol) and N,N′-dimethylethylenediamine (14.0 mL, 132 mmol) at room temperature, and the resultant mixture was stirred under a nitrogen atmosphere at 110 to 115° C. for 19 hours. The reaction mixture was cooled to room temperature, then water and ethyl acetate were added to the reaction mixture, the resultant mixture was filtrated using Celite, and a filtrate was partitioned between aqueous layer and organic layer. The aqueous layer was extracted with ethyl acetate. The combined organic layers were filtrated using a glass filter having silica gel laid thereon. The silica gel was washed with ethyl acetate, organic layers obtained were combined, and the solvent was evaporated under a reduced pressure. The resultant residue was purified by silica gel column chromatography (heptane:ethyl acetate=7:1 and then 4:1) to give the title compound (195 g, yield: 89%).
Quantity
187 g
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reactant
Reaction Step One
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300 mL
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reactant
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resultant mixture
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200 g
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14 mL
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reactant
Reaction Step Four
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12.6 g
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catalyst
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Yield
89%

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